molecular formula C19H27Cl2N3O3 B14623205 1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid CAS No. 58831-45-1

1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid

Cat. No.: B14623205
CAS No.: 58831-45-1
M. Wt: 416.3 g/mol
InChI Key: BEWCLRNLNXECES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid is a compound that combines the properties of an imidazole derivative with nitric acid. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the 2,4-dichlorophenyl group and the decyl chain in the structure of this compound imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dichlorophenyl)decyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with decylamine to form the intermediate 2,4-dichlorophenyl-decylamine. This intermediate is then reacted with imidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dichlorophenyl)decyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antibacterial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)decyl]imidazole involves its interaction with cellular components. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The 2,4-dichlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The nitric acid component can contribute to the compound’s reactivity and ability to form complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid is unique due to its combination of the imidazole ring with the 2,4-dichlorophenyl group and the decyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

58831-45-1

Molecular Formula

C19H27Cl2N3O3

Molecular Weight

416.3 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)decyl]imidazole;nitric acid

InChI

InChI=1S/C19H26Cl2N2.HNO3/c1-2-3-4-5-6-7-8-16(14-23-12-11-22-15-23)18-10-9-17(20)13-19(18)21;2-1(3)4/h9-13,15-16H,2-8,14H2,1H3;(H,2,3,4)

InChI Key

BEWCLRNLNXECES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.